molecular formula C9H12N2 B1594992 2-Methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 6640-55-7

2-Methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No. B1594992
CAS RN: 6640-55-7
M. Wt: 148.2 g/mol
InChI Key: PFGRBAYSEQEFQN-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroquinoxaline is an organic compound with the empirical formula C9H12N2 . It is a derivative of tetrahydroquinoline, a class of compounds that have garnered significant attention due to their diverse biological activities .


Synthesis Analysis

The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoxaline has been studied extensively. It is produced by the hydrogenation of quinaldine . Various synthetic routes have been developed with a focus on green chemistry and cost-effective methods .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1,2,3,4-tetrahydroquinoxaline consists of a quinoxaline core with a methyl group attached. The compound is chiral due to the presence of the methyl substituent .


Chemical Reactions Analysis

Quinoxalines, including 2-Methyl-1,2,3,4-tetrahydroquinoxaline, have been the subject of numerous chemical reaction studies. They are known to undergo various reactions, including acceptorless hydrogenation and dehydrogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-1,2,3,4-tetrahydroquinoxaline include a molecular weight of 148.20 and a solid form at room temperature .

Scientific Research Applications

Antimicrobial and Antiviral Applications

2-Methyl-1,2,3,4-tetrahydroquinoxaline derivatives have been identified as potent antimicrobial and antiviral agents. They exhibit significant activity against a range of pathogens, including bacteria, fungi, and viruses. This makes them valuable in the development of new drugs to treat infectious diseases, especially in the face of rising antibiotic resistance .

Cancer Treatment

Quinoxaline derivatives, including 2-Methyl-1,2,3,4-tetrahydroquinoxaline, have shown promise in the treatment of cancer. They can interfere with the proliferation of cancerous cells, making them a key component in the synthesis of anticancer drugs .

Neurodegenerative Disorders

The structural framework of 2-Methyl-1,2,3,4-tetrahydroquinoxaline is conducive to the development of therapeutic agents for neurodegenerative disorders. Researchers are exploring its use in treating conditions such as Alzheimer’s and Parkinson’s disease, where it may help in managing symptoms or slowing progression .

Fluorescent Imaging

Quinoxaline derivatives are being used in fluorescent imaging techniques due to their optical properties. They can be engineered to emit fluorescence in the presence of specific ions or molecules, which is useful in biological and chemical sensing applications .

Green Chemistry

The synthesis of quinoxaline derivatives, including 2-Methyl-1,2,3,4-tetrahydroquinoxaline, has been adapted to align with green chemistry principles. This involves using cost-effective and environmentally friendly methods to produce these compounds on a large scale .

Deracemization Processes

2-Methyl-1,2,3,4-tetrahydroquinoxaline is used in deracemization processes, which are important in the production of enantiomerically pure substances. This is particularly relevant in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .

Future Directions

Quinoxalines, including 2-Methyl-1,2,3,4-tetrahydroquinoxaline, have a promising future in medicinal chemistry due to their diverse biological activities. They are being studied for potential applications in treating various diseases, including infectious diseases and neurodegenerative disorders .

properties

IUPAC Name

2-methyl-1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10-11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGRBAYSEQEFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6640-55-7
Record name NSC48966
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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